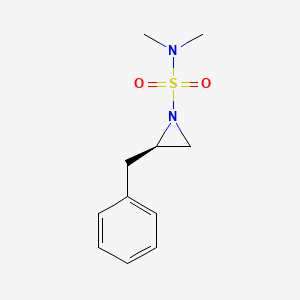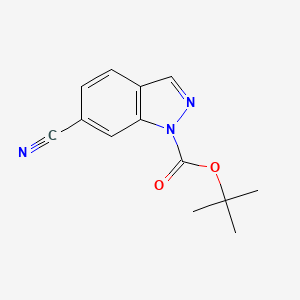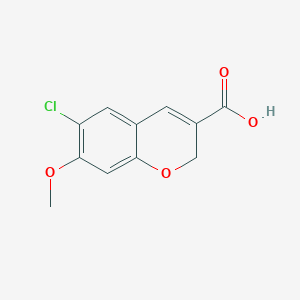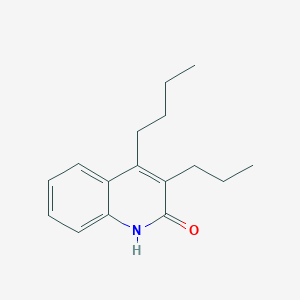
6-Methoxy-4-(piperazin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-メトキシ-4-(ピペラジン-1-イル)キノリンは、キノリンファミリーに属する化学化合物です。キノリン誘導体は、その多様な生物活性で知られており、医薬品化学において広く使用されています。特に、この化合物は、そのユニークな構造と特性により、さまざまな科学研究アプリケーションで有望視されています。
準備方法
合成経路と反応条件
6-メトキシ-4-(ピペラジン-1-イル)キノリンの合成には、通常、以下の手順が含まれます。
出発物質: 合成は、6-メトキシキノリンの調製から始まります。
ピペラジンの導入: ピペラジン部分は、求核置換反応によって導入されます。これは、制御された条件下で、6-メトキシキノリンとピペラジンを反応させることを含みます。
反応条件: この反応は、通常、ジクロロメタンまたはテトラヒドロフランなどの適切な溶媒と、炭酸カリウムまたは水素化ナトリウムなどの塩基の存在下で行われ、置換反応を促進します。
工業生産方法
6-メトキシ-4-(ピペラジン-1-イル)キノリンの工業生産方法は、同様の合成経路を含む場合がありますが、大規模生産向けに最適化されています。これには、品質と収率の一貫性を確保するために、連続フローリアクターと自動化システムの使用が含まれます。
化学反応の分析
反応の種類
6-メトキシ-4-(ピペラジン-1-イル)キノリンは、さまざまな化学反応を起こし、その中には以下のようなものがあります。
酸化: メトキシ基は酸化されてキノン誘導体を生成します。
還元: キノリン環は、特定の条件下で還元されてジヒドロキノリン誘導体を生成します。
置換: ピペラジン部分は、さらなる置換反応を受けて、追加の官能基を導入できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 置換反応には、通常、塩基と適切な溶媒の存在が必要です。
生成される主な生成物
酸化: キノン誘導体。
還元: ジヒドロキノリン誘導体。
置換: 使用される試薬に応じて、さまざまな置換キノリン誘導体。
科学的研究の応用
6-メトキシ-4-(ピペラジン-1-イル)キノリンは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: その抗菌性と抗真菌性の可能性について研究されています.
医学: 結核やその他の細菌感染症などの病気の治療における潜在的な使用について調査されています.
産業: 新素材や化学プロセスの開発に使用されます。
作用機序
6-メトキシ-4-(ピペラジン-1-イル)キノリンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、細菌のDNA複製プロセスを妨げることで、細菌の増殖を阻害すると考えられています。 それは細菌酵素に結合し、細胞分裂と増殖に必要な必須成分の合成を防ぎます .
類似化合物との比較
類似化合物
6-メトキシ-4-(ピペラジン-1-イル)キナゾリン: キノリン環ではなくキナゾリン環を持つ類似の構造.
9-メトキシ-6-(ピペラジン-1-イル)-11H-インデノ[1,2-c]キノリン-11-オン: 追加の環を持つより複雑な構造.
独自性
6-メトキシ-4-(ピペラジン-1-イル)キノリンは、キノリン環に結合したメトキシ基とピペラジン部分の特定の組み合わせにより、ユニークです。
特性
CAS番号 |
282547-43-7 |
|---|---|
分子式 |
C14H17N3O |
分子量 |
243.30 g/mol |
IUPAC名 |
6-methoxy-4-piperazin-1-ylquinoline |
InChI |
InChI=1S/C14H17N3O/c1-18-11-2-3-13-12(10-11)14(4-5-16-13)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3 |
InChIキー |
FJTOXVYVSOGWQA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1)N3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(Chloromethyl)-8-fluoro-4-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B11870256.png)






![2-(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)acetic acid](/img/structure/B11870290.png)
